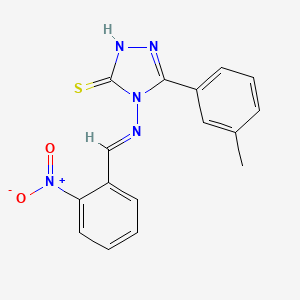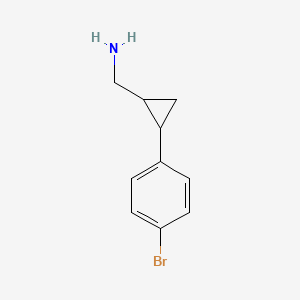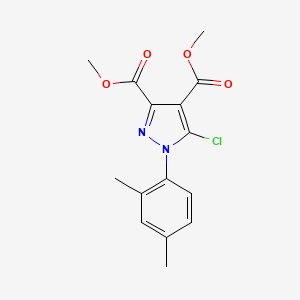
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrobenzylidene group, a tolyl group, and a thiol group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under basic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene group can be introduced through a condensation reaction between a nitrobenzaldehyde and an amine derivative of the triazole.
Attachment of the Tolyl Group: The tolyl group can be introduced through a substitution reaction using a suitable tolyl halide and the triazole derivative.
Formation of the Thiol Group: The thiol group can be introduced through the reaction of the triazole derivative with a thiolating agent, such as thiourea, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones with acidic or basic catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Condensation: Schiff bases.
Wissenschaftliche Forschungsanwendungen
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can vary depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the triazole ring can interact with metal ions or other biomolecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol: Lacks the nitrobenzylidene group.
4-((2-Nitrobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a tolyl group.
4-((2-Nitrobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a para-tolyl group instead of a meta-tolyl group.
Uniqueness
4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its nitrobenzylidene, tolyl, and thiol groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
478255-60-6 |
|---|---|
Molekularformel |
C16H13N5O2S |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13N5O2S/c1-11-5-4-7-12(9-11)15-18-19-16(24)20(15)17-10-13-6-2-3-8-14(13)21(22)23/h2-10H,1H3,(H,19,24)/b17-10+ |
InChI-Schlüssel |
VOYOBXQKUHGDDU-LICLKQGHSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromo-2-(4-bromophenyl)-5-(2-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12048103.png)


![4-((E)-{[(2,3-dichloroanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate](/img/structure/B12048123.png)


![4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12048132.png)
![(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
![4-hydroxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048140.png)
![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048146.png)


![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)
